2-Methyl-3-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
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Overview
Description
2-Methyl-3-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core substituted with a piperazine ring, which is further functionalized with a methylpyrimidine group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction. This involves reacting the quinoxaline core with a piperazine derivative, such as 1-(5-methylpyrimidin-4-yl)piperazine, under basic conditions.
Methylation: The final step involves the methylation of the quinoxaline core to introduce the 2-methyl group. This can be achieved using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, its antiproliferative activity against cancer cells is attributed to its ability to inhibit key enzymes involved in cell division .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Pyrimethamine: An antimalarial drug that inhibits dihydrofolate reductase.
Uniqueness
2-Methyl-3-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Unlike similar compounds, it features a quinoxaline core with a piperazine ring and a methylpyrimidine group, making it a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
2-methyl-3-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-13-11-19-12-20-17(13)23-7-9-24(10-8-23)18-14(2)21-15-5-3-4-6-16(15)22-18/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDADYISOMXPQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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